

niclosamide polymorph stability and solubility issues

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Niclosamide

CAS No.: 50-65-7

Cat. No.: S548510

Get Quote

Niclosamide Polymorphs and Solubility Profile

The table below summarizes the key polymorphic forms of **niclosamide** and their solubility characteristics, which are critical for formulation work.

Polymorph / Form	Key Characteristics	Aqueous Solubility & pH Dependence
Anhydrate	Thermodynamically less stable; high affinity for water, can convert to hydrates [1].	Highest initial solubility; decreases significantly upon hydration [1].
Monohydrate HA	One of two characterized monohydrate forms [2] [1].	Solubility lower than anhydrate but higher than Monohydrate HB [1].
Monohydrate HB	The most thermodynamically stable form [3] [1].	Lowest solubility (~1-2 μM intrinsic solubility); dictates long-term solution concentration [3] [1].
Amorphous Solid Dispersion (ASD)	Metastable, high-energy amorphous form stabilized by polymers [4].	Significantly enhanced apparent solubility (up to 481.7 $\mu\text{g/mL}$ in FaSSIF) [4].

Polymorph / Form	Key Characteristics	Aqueous Solubility & pH Dependence
General pH Dependence	Weak acid (pKa ~7.12); solubility is highly pH-dependent [5] [6].	Increases with pH: ~2.5 µM at pH 3.7 to over 700 µM at pH 9.6 for some anhydrous forms [5] [6].

Frequently Asked Questions & Troubleshooting

Here are solutions to common experimental problems based on current research.

Problem: Drug precipitation and solubility loss during storage or experimentation.

- **Cause:** Conversion from a metastable, higher-solubility form (like an anhydrate or amorphous form) to the more stable, low-solubility Monohydrate HB [3] [1].
- **Solution:**
 - For solutions, confirm the polymorphic form of your starting material. If using a metastable form, consider that eventual conversion to HB is likely. Preparation via a solvent-exchange technique can create solutions that bypass the solid-state conversion, leading to higher initial concentrations [5] [6].
 - For solid formulations, use physical barriers. An **Amorphous Solid Dispersion (ASD)** using polymers like PVP-VA and TPGS can kinetically stabilize the high-energy form, preventing recrystallization and maintaining higher solubility [4]. For ASD formulations that are unstable in acid, an **enteric coating** (e.g., on tablets) is essential to protect the formulation until it reaches the higher-pH intestinal environment [4].

Problem: Inconsistent solubility results between **niclosamide** from different suppliers.

- **Cause:** Different suppliers may provide **niclosamide** in different polymorphic forms (e.g., "AKSci-polymorph" vs. "Sigma-polymorph"), which have different intrinsic dissolution rates and equilibrium solubilities [5] [6].
- **Solution:** Characterize the solid form of your starting material using techniques like XRPD or DSC. When reporting solubility data, always specify the source and the polymorphic form of the **niclosamide** used [5].

Problem: Need for a simple method to obtain high-concentration **niclosamide** solutions.

- **Cause:** The intrinsic solubility of the stable monohydrate is very low at neutral pH [3].

- **Solution:** Leverage pH-solubility dependence. Dissolving **niclosamide** in a mildly alkaline buffer (e.g., pH 8.5-9.5) can increase dissolved drug concentration by orders of magnitude, achieving levels suitable for antiviral activity [5] [3]. Note that the final concentration will still depend on the polymorphic form of the starting material and its tendency to convert to HB over time [3].

Experimental Protocols for Characterization

These core methodologies are essential for investigating **niclosamide**'s solid-state properties.

1. Protocol: Determining pH-Dependent Solubility

This protocol is based on the shake-flask method, used to characterize the fundamental solubility of your specific **niclosamide** sample [5] [6].

- **Materials: Niclosamide** (polymorph characterized), a series of aqueous buffers covering a physiologically relevant pH range (e.g., pH 3 to 10), UV-Vis spectrophotometer.
- **Procedure:**
 - Prepare a series of buffer solutions.
 - Add an excess of **niclosamide** to each buffer vial.
 - Seal the vials and shake them at a constant temperature (e.g., 37°C) until equilibrium is reached (e.g., 24-48 hours).
 - Centrifuge the samples to separate undissolved solid.
 - Dilute the supernatant appropriately and analyze the concentration of dissolved **niclosamide** using UV-Vis at a validated wavelength (e.g., 332 nm) [7].
 - Characterize the remaining solid to identify which polymorph is in equilibrium at each pH.

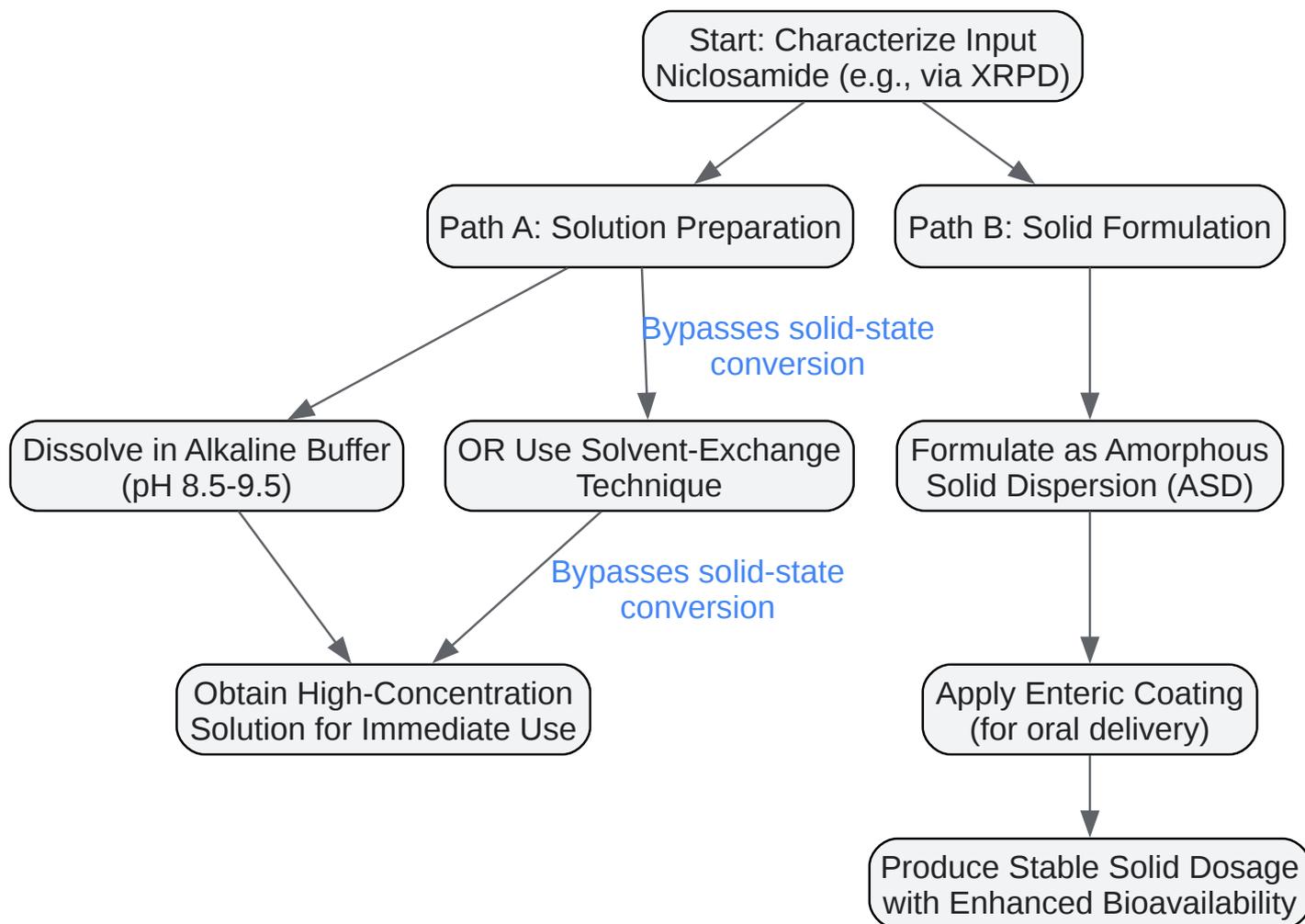
2. Protocol: Solid-State Stability and Polymorph Conversion

This workflow helps you monitor changes in your solid material under stress conditions.

- **Materials: Niclosamide** sample, stability chambers, XRPD, DSC, TGA.
- **Procedure:**
 - **Stress Testing:** Expose the solid sample to accelerated stability conditions (e.g., 40°C/75% relative humidity) [8].
 - **Sampling:** Withdraw samples at predetermined time points (e.g., 1, 2, 4 weeks).
 - **Analysis:** Analyze the samples using:
 - **XRPD:** To detect any changes in the crystal structure [2] [4].
 - **DSC/TGA:** To monitor thermal events (e.g., melting point shifts) and weight loss due to dehydration [2] [1].

Key Relationships and Experimental Pathways

The following diagrams map the critical relationships and workflows for managing **niclosamide**'s properties.



[Click to download full resolution via product page](#)

I hope this technical support guide provides a strong foundation for your work with **niclosamide**.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Preparation and physicochemical properties of ... [sciencedirect.com]
2. Dehydration of Niclosamide Monohydrate Polymorphs [pmc.ncbi.nlm.nih.gov]
3. Extraction of niclosamide from commercial approved tablets into... [pmc.ncbi.nlm.nih.gov]
4. Oral Delivery of Niclosamide as an Amorphous Solid ... [mdpi.com]
5. The pH Dependence of Niclosamide Solubility, Dissolution ... [pmc.ncbi.nlm.nih.gov]
6. The pH Dependence of Niclosamide Solubility, Dissolution ... [pubmed.ncbi.nlm.nih.gov]
7. Development and validation of stability indicating RP ... [sciencedirect.com]
8. Drug Solubility And Stability Studies: Critical Factors in ... [alwsci.com]

To cite this document: Smolecule. [niclosamide polymorph stability and solubility issues]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548510#niclosamide-polymorph-stability-and-solubility-issues>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com